5-(Thiophen-3-yl)furan-2-carboxylic acid

Kinase Inhibition Cancer Research Cellular Assay

Using simpler monocyclic analogs like furan-2-carboxylic acid can derail projects-only the precise bivalent thiophene-furan scaffold of this compound delivers the required electronic distribution and steric conformation for Suzuki-Miyaura cross-coupling. 5-(Thiophen-3-yl)furan-2-carboxylic acid (CAS 560993-95-5) eliminates that risk. - Reliable partner for Pd-catalyzed Suzuki-Miyaura couplings to construct conjugated biheteroaryl architectures. - Available in high purity (≥98%), reducing the need for additional purification and ensuring reproducible reactivity. - Stocked in standard research quantities (100 mg-1 g) with rapid global dispatch to accelerate your synthesis programs.

Molecular Formula C9H6O3S
Molecular Weight 194.21 g/mol
CAS No. 560993-95-5
Cat. No. B1608311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-3-yl)furan-2-carboxylic acid
CAS560993-95-5
Molecular FormulaC9H6O3S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC=C(O2)C(=O)O
InChIInChI=1S/C9H6O3S/c10-9(11)8-2-1-7(12-8)6-3-4-13-5-6/h1-5H,(H,10,11)
InChIKeyJBPGCCPYLDMCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-3-yl)furan-2-carboxylic acid: Specialized Building Block


5-(Thiophen-3-yl)furan-2-carboxylic acid (CAS 560993-95-5) is a heteroaromatic organic compound characterized by its conjugated furan and thiophene ring system with a carboxylic acid functional group [1]. It is commercially available as a high-purity (≥98%) solid and is primarily utilized as a key reactant and intermediate in advanced organic synthesis, notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [2]. Its structure provides a distinct electronic and steric profile, differentiating it from simpler monocyclic heteroaryl carboxylic acids for the construction of complex, conjugated molecular architectures .

Bivalent heteroaryl building block for conjugated molecular architectures.Furan and thiophene rings linked at the 3-position.
Suzuki-Miyaura cross-coupling partner with palladium catalysis.Documented reactivity with potassium organotrifluoroborates.
Scaffold for kinase and antimicrobial screening – supports pathway and cell-model endpoint studies.Reported c-SRC inhibition and MIC data require independent validation.

Risks of Substituting with Simpler Heteroaryl Analogs


Substituting 5-(Thiophen-3-yl)furan-2-carboxylic acid with simpler analogs like furan-2-carboxylic acid or thiophene-2-carboxylic acid is not chemically equivalent and can derail a research project. The target compound's bivalent heteroaromatic core, with the thiophene ring linked at the 3-position to the furan ring, dictates a specific electronic distribution and steric conformation . This unique architecture directly influences its reactivity profile in cross-coupling events and the resulting properties (e.g., conjugation length, rigidity) of the final downstream product [1]. Generic substitution would therefore compromise the intended molecular geometry and electronic characteristics, making it unsuitable for applications requiring this precise scaffold.

Target compound
5-(Thiophen-3-yl)furan-2-carboxylic acid provides specific electronic distribution and steric conformation from its bivalent heteroaryl core.
Furan-2-carboxylic acid
Monocyclic analog lacks thiophene conjugation and the 3-position linkage, altering cross-coupling reactivity and final product geometry.
Thiophene-2-carboxylic acid
Similarly cannot replicate the furan-thiophene electronic interplay, limiting downstream properties such as conjugation length and rigidity.

5-(Thiophen-3-yl)furan-2-carboxylic acid: Differentiation Evidence


c-SRC Kinase Inhibition Potency

5-(Thiophen-3-yl)furan-2-carboxylic acid has been reported to inhibit the human c-SRC kinase. The observed IC50 value was 13 nM in a BrdU incorporation assay using mouse NIH/3T3 cells engineered to express human c-SRC [1]. No direct comparator data from the same study is available. This stands as an isolated potency measurement for this specific chemical entity.

c-SRC inhibition
Reported
IC50 13 nM
Supports pathway inhibition study context
No direct comparator; isolated measurement in human c-SRC-expressing NIH/3T3 cells
Kinase Inhibition Cancer Research Cellular Assay

Antimicrobial MIC Data

An initial study evaluating the antibacterial effects of 5-(Thiophen-3-yl)furan-2-carboxylic acid against Staphylococcus aureus and Escherichia coli reported a minimum inhibitory concentration (MIC) of 50 µg/mL . The study's details, including comparator compounds and assay conditions, are not available in the primary literature cited by vendors. This value is provided as a singular, unverified data point from a secondary source.

Antimicrobial MIC
Data to verify
MIC 50 µg/mL
Supports antimicrobial screening context
Source lacks primary verification; strain and assay details not disclosed
Antimicrobial Discovery Antibacterial Activity MIC Assay

Suzuki-Miyaura Coupling Substrate

5-(Thiophen-3-yl)furan-2-carboxylic acid is specifically cited as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with potassium aryl- and heteroaryltrifluoroborates [1]. This application distinguishes it from simple monocyclic carboxylic acids. The extended conjugated system resulting from the coupled product is valuable for generating diverse libraries of biheteroaryl compounds, which are common motifs in materials science and drug discovery.

Suzuki-Miyaura substrate
Class-level
Documented cross-coupling partner
Enables biheteroaryl synthesis workflows
Literature precedent with potassium organotrifluoroborates
Organic Synthesis Suzuki-Miyaura Coupling Heterocyclic Chemistry

Application Scenarios


Conjugated Biheteroaryl Synthesis

This is the most strongly supported application scenario. 5-(Thiophen-3-yl)furan-2-carboxylic acid should be procured as a specialized building block for constructing complex molecules via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The resulting biheteroaryl core is of interest for tuning electronic and photophysical properties in materials chemistry or for introducing a rigid, conjugated linker in medicinal chemistry.

c-SRC Kinase Inhibitor Research

This compound may be considered for preliminary screening or as a starting point for structure-activity relationship (SAR) studies in c-SRC kinase inhibitor programs. The reported IC50 of 13 nM [1] provides a specific, albeit non-comparative, potency value. Its utility in this area is dependent on further validation and SAR exploration, and it should not be considered a validated chemical probe.

Antimicrobial Lead Discovery

Given the reported MIC of 50 µg/mL against S. aureus and E. coli, this compound could be included in an exploratory antimicrobial screening panel [1]. However, users must treat this as a preliminary finding lacking rigorous peer-reviewed validation. Any positive results would require extensive follow-up studies to confirm activity and establish a mechanism of action.

Application
Selection Property
Validation Focus
Conjugated biheteroaryl synthesis
Bivalent heteroaryl core with 3-position linkage
Cross-coupling reactivity and conjugation length
c-SRC pathway inhibition studies
Reported kinase inhibition context
Pathway-response endpoint review
Antimicrobial screening panel
Reported antibacterial activity context
MIC endpoint verification and strain profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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